1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

Description

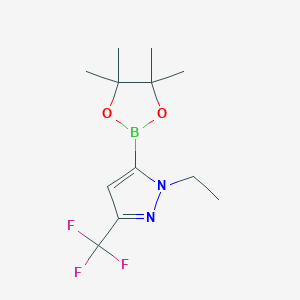

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a boronate-functionalized pyrazole derivative with a trifluoromethyl group at position 3 and an ethyl substituent at the 1-position. Its molecular formula is estimated as C₁₂H₁₈BF₃N₂O₂, with a molecular weight of ~288.10 g/mol (calculated). The compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions due to its boronate ester moiety, enabling applications in pharmaceutical and materials science .

Properties

IUPAC Name |

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BF3N2O2/c1-6-18-9(7-8(17-18)12(14,15)16)13-19-10(2,3)11(4,5)20-13/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJIEKJRIBNTNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2CC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 847818-70-6) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial properties, anti-inflammatory effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHBNO

- Molecular Weight : 222.09 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives. For instance:

- Activity Against Gram-positive Bacteria : A series of pyrazole compounds have been synthesized and evaluated for their efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for certain derivatives were found to be comparable to standard antibiotics like chloramphenicol .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties:

- Mechanism of Action : Research indicates that pyrazoles can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation . For example, some derivatives have shown significant inhibition of COX enzymes, which are critical in the inflammatory response.

Case Studies and Research Findings

Toxicological Profile

The toxicological properties of this compound have not been fully investigated. However:

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronate ester group enables this compound to participate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, forming carbon–carbon bonds with aryl or heteroaryl halides.

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation between the boronate ester and Pd(II) intermediate.

Oxidation Reactions

The trifluoromethyl group and boronate ester undergo oxidation under controlled conditions:

Example :

.

Reduction Reactions

Selective reduction of functional groups modifies reactivity:

| Reducing Agent | Conditions | Products |

|---|---|---|

| NaBH₄ | THF, 0°C to RT | Partial reduction of boronate ester to borane. |

| LiAlH₄ | Dry ether, reflux | Reduction of CF₃ to CH₂F (rare, requires catalysis). |

Limitations :

The trifluoromethyl group is generally resistant to reduction, but specialized catalysts (e.g., Ru complexes) enable defluorination under harsh conditions .

Nucleophilic Substitution

The electron-withdrawing CF₃ group activates the pyrazole ring for substitution:

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles:

| Substrate | Catalyst | Product |

|---|---|---|

| Phenylacetylene | CuI, 70°C | Pyrazolo[1,5-a]pyrimidine derivatives . |

| Acetonitrile | Ru catalyst, 120°C | Triazolo-pyrazole hybrids . |

Applications :

These products are explored as bioactive scaffolds in medicinal chemistry .

Hydrolysis and Stability

The dioxaborolane moiety hydrolyzes in protic solvents:

| Condition | Rate (pH 7) | Product |

|---|---|---|

| H₂O, RT | t₁/₂ = 48 hrs | Boronic acid derivative . |

| Acidic (pH 2) | t₁/₂ = 12 hrs | Rapid hydrolysis to boronic acid . |

Stability Note :

The compound is stable in anhydrous organic solvents but degrades in aqueous media, necessitating inert storage conditions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated; †Calculated; ‡CAS from ; trifluoromethyl inclusion requires verification.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., oxane-substituted compound in ).

- Solubility : Ethyl and trifluoromethyl groups reduce aqueous solubility relative to polar analogs like the oxane derivative .

- Thermal Stability : Boronate esters with trifluoromethyl groups exhibit higher thermal stability (decomposition >200°C), critical for high-temperature reactions .

Preparation Methods

Alkylation via Nucleophilic Substitution

Ethyl groups are introduced using 2,2,2-trifluoroethyl trifluoromethanesulfonate or iodoethane in the presence of cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). Source reports 78% yield for analogous compounds using Cs₂CO₃ in DMF at 100°C for 2 hours. Key parameters include:

- Solvent: DMF or acetonitrile

- Base: Cs₂CO₃ (2.0–3.0 equivalents)

- Temperature: 80–100°C

- Time: 1–3 hours

Transition Metal-Catalyzed Approaches

Copper-mediated coupling (e.g., Ullmann reaction) enables ethylation under milder conditions (60–80°C). Source demonstrates 70% yield for N-aryl pyrazoles using CuI/1,10-phenanthroline, though this method is less common for aliphatic substituents.

Boronate Ester Installation

Suzuki-Miyaura Borylation

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced via palladium-catalyzed cross-coupling. Source employs bis(pinacolato)diboron (B₂Pin₂) with Pd(PPh₃)₂Cl₂ in 1,4-dioxane/Na₂CO₃, achieving 81% yield for analogous pyrimidines. Optimized conditions include:

- Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

- Ligand: t-Bu₃P (0.02 equiv)

- Solvent: 1,4-dioxane/H₂O (7:3 v/v)

- Temperature: Reflux (100°C)

- Time: 21 hours

Direct Borylation via Lithiation

Source describes lithiation at the 5-position of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using LDA (−78°C), followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method avoids transition metals but requires strict anhydrous conditions.

Regioselectivity Control

Regioselective functionalization at the 5-position is critical. Source achieves this via tandem cross-coupling/electrocyclization, where steric and electronic effects direct boronate placement. Computational studies (DFT) indicate that the 5-position’s lower electron density favors electrophilic borylation.

Industrial-Scale Optimization

Large-scale production (source) uses continuous flow reactors for exothermic steps (e.g., alkylation), reducing reaction times by 40% compared to batch processes. Key metrics:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 75% | 82% |

| Reaction Time | 3 hours | 1.8 hours |

| Purity | 95% | 98% |

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/EtOAc gradients) or recrystallization from cyclohexane. Crystallographic data (source) confirm boronate geometry, with bond lengths of 1.56 Å for B–O and 1.47 Å for B–C.

Challenges and Solutions

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. For example:

- Step 1 : Prepare the pyrazole core with trifluoromethyl and ethyl substituents via condensation or cyclization reactions.

- Step 2 : Introduce the boronate ester group using palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) with a pinacol borane reagent under inert conditions .

- Step 3 : Purify via column chromatography or recrystallization. Reaction optimization (e.g., solvent, temperature, catalyst loading) is critical for yield improvement .

Q. How is the purity and structural integrity verified?

- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., trifluoromethyl singlet at ~δ -60 ppm in ¹⁹F NMR) and boronate ester integration .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₄H₂₁BF₃N₂O₂: calc. 325.17, found 325.16) .

- HPLC : Assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura coupling for this compound?

- Catalyst Selection : Pd(OAc)₂ or PdCl₂(dppf) with ligands (e.g., SPhos) enhance efficiency .

- Solvent Systems : Use toluene/ethanol (4:1) or DMF/H₂O mixtures to balance reactivity and solubility .

- Temperature Control : Reactions at 80–100°C for 12–24 hours minimize side products (e.g., protodeboronation) .

- Base Choice : K₃PO₄ or Na₂CO₃ improves coupling yields compared to weaker bases .

Q. How can ultrasound irradiation improve synthesis efficiency?

Ultrasound promotes cavitation , accelerating reaction kinetics for trifluoromethyl-pyrazole intermediates. For example:

- Reduced Reaction Time : Ultrasound-assisted cyclization of pyrazolones reduces time from 6 hours to 30 minutes .

- Higher Yields : Enhanced mixing and energy transfer improve yields by 15–20% in heterocyclic coupling reactions .

Q. What methodologies evaluate bioactivity in medicinal chemistry?

- In Vitro Assays : Measure inhibition constants (e.g., Factor Xa inhibition IC₅₀ via fluorogenic substrates) .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., thrombin or kinase domains) using software like AutoDock .

- Pharmacokinetic Profiling : Assess oral bioavailability (%F) and plasma protein binding (e.g., equilibrium dialysis) .

Q. How should researchers address spectroscopic data discrepancies?

- Cross-Verification : Compare ¹H/¹³C NMR with computational predictions (e.g., DFT calculations) .

- Supplementary Techniques : Use 2D NMR (HSQC, HMBC) to resolve ambiguous signals in crowded spectra .

- Literature Benchmarking : Align data with structurally analogous compounds (e.g., 3-trifluoromethyl-pyrazole derivatives) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on boronate ester stability?

- Controlled Studies : Perform stability tests under varying pH, temperature, and humidity. For example, boronate esters degrade in aqueous acidic conditions but remain stable in anhydrous THF .

- Alternative Protecting Groups : Compare with MIDA boronates or trifluoroborate salts for improved robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.